(2,6-Dichloro-4-methoxyphenyl)boronic acid

説明

“(2,6-Dichloro-4-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 851756-60-0. It has a molecular weight of 220.85 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

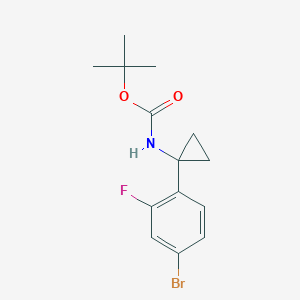

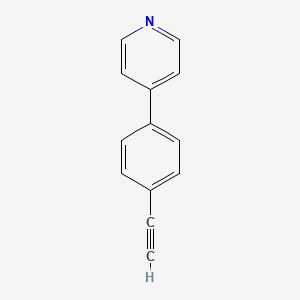

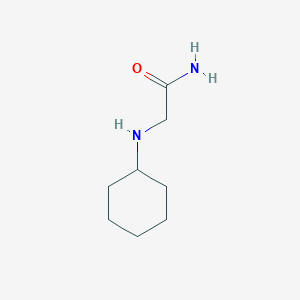

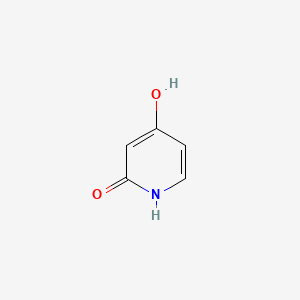

Molecular Structure Analysis

The linear formula of “this compound” is C7H7BCl2O3 . Unfortunately, the specific molecular structure analysis is not available in the current resources.Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in various chemical reactions. They are particularly useful in palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis

“this compound” is a solid substance . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.科学的研究の応用

Novel Protecting Group for Boronic Acids

A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, showcasing the utility of boronic acids like (2,6-Dichloro-4-methoxyphenyl)boronic acid in synthetic chemistry. This protecting group allows for both protection and deprotection under mild conditions with quantitative conversions, facilitated by the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for deprotection (Jun Yan, Shan Jin, & B. Wang, 2005).

Formation of Tetraarylpentaborates

The reaction of this compound with an aryloxorhodium complex has been shown to result in the formation of new tetraarylpentaborates. These compounds undergo smooth hydrolysis, demonstrating the versatility of boronic acids in the formation of complex inorganic structures (Y. Nishihara, Kyoko Nara, & K. Osakada, 2002).

Synthesis of Carba-analogues of Antimitotic Myoseverin

A series of 9-isopropylpurine derivatives, acting as carba-analogues of antimitotic myoseverin, were prepared through cross-coupling reactions involving this compound. This illustrates the compound's role in the synthesis of biologically active molecules (Michal Hocek, I. Votruba, & H. Dvořáková, 2003).

Fluorescence Quenching Studies

Studies on the fluorescence quenching of boronic acid derivatives have highlighted the role of this compound in understanding the interaction mechanisms within various solvents. This research contributes to the field of photophysics and photochemistry by exploring the conformational changes and interactions of boronic acid derivatives under different conditions (H. S. Geethanjali, D. Nagaraja, R. Melavanki, & R. Kusanur, 2015).

Multifunctional Boronic Acids

Exploration into multifunctional boronic acids has led to the synthesis of new derivatives with potential applications in medicine, agriculture, and chemistry. The unique combination of boronic acid with aminophosphonic acid groups opens new avenues for application and study, showcasing the adaptability of boronic acid compounds in creating novel multifunctional materials (R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, & Xiangdong Zhang, 2017).

Safety and Hazards

“(2,6-Dichloro-4-methoxyphenyl)boronic acid” is classified under the GHS07 hazard category. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

作用機序

Target of Action

The primary target of (2,6-Dichloro-4-methoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that the compound is part of a class of organoboron reagents that are relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through the Suzuki-Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .

特性

IUPAC Name |

(2,6-dichloro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVJCQYCNMWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255643 | |

| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851756-60-0 | |

| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)

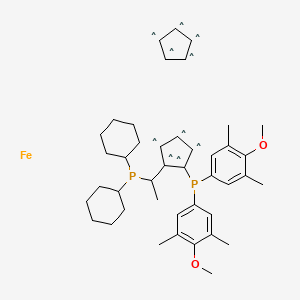

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)

![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)